molecular formula C16H22N2O4S B6004304 N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide

N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide

Cat. No. B6004304
M. Wt: 338.4 g/mol
InChI Key: AUYFPEFHJIOSOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide, also known as AEBSF, is a serine protease inhibitor that is widely used in scientific research. AEBSF is a synthetic compound that is commonly used to inhibit serine proteases, which are enzymes that play a crucial role in a variety of physiological processes.

Mechanism of Action

N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide works by irreversibly binding to the active site of serine proteases, preventing them from carrying out their normal functions. This inhibition is achieved through the formation of a covalent bond between the inhibitor and the enzyme.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects in various experimental systems. For example, N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide has been shown to inhibit the activity of thrombin, a serine protease involved in blood coagulation. In addition, N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide has been shown to inhibit the activity of plasmin, a serine protease involved in fibrinolysis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide in lab experiments is that it is a highly specific inhibitor of serine proteases. This specificity allows researchers to selectively inhibit these enzymes without affecting other cellular processes. However, one limitation of using N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide is that it is an irreversible inhibitor, meaning that once it binds to the enzyme, it cannot be removed. This can make it difficult to study the effects of transient inhibition of serine proteases.

Future Directions

There are many possible future directions for research involving N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide. One area of interest is the role of serine proteases in cancer progression, as these enzymes have been shown to play a role in tumor growth and metastasis. Another area of interest is the development of new serine protease inhibitors with improved specificity and potency. Finally, there is potential for the use of N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide in the development of new therapies for diseases such as thrombosis and inflammatory disorders.

Synthesis Methods

N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide is synthesized by reacting 3-acetylphenyl isocyanate with 1-(ethylsulfonyl)-3-piperidone in the presence of a base. The resulting product is then purified by recrystallization, yielding a white crystalline powder.

Scientific Research Applications

N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide is commonly used in scientific research as a serine protease inhibitor. Serine proteases are involved in a variety of physiological processes, including blood coagulation, inflammation, and cell signaling. N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide is used to inhibit these enzymes in order to study their role in these processes.

properties

IUPAC Name

N-(3-acetylphenyl)-1-ethylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-3-23(21,22)18-9-5-7-14(11-18)16(20)17-15-8-4-6-13(10-15)12(2)19/h4,6,8,10,14H,3,5,7,9,11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYFPEFHJIOSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-1-(ethylsulfonyl)piperidine-3-carboxamide

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